N-(cyclobutylmethyl)-4-fluoro-3-methylaniline
CAS No.:
Cat. No.: VC13483270
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16FN |
|---|---|
| Molecular Weight | 193.26 g/mol |
| IUPAC Name | N-(cyclobutylmethyl)-4-fluoro-3-methylaniline |
| Standard InChI | InChI=1S/C12H16FN/c1-9-7-11(5-6-12(9)13)14-8-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3 |
| Standard InChI Key | TUSCBBZRHMTXAV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)NCC2CCC2)F |
| Canonical SMILES | CC1=C(C=CC(=C1)NCC2CCC2)F |
Introduction
N-(cyclobutylmethyl)-4-fluoro-3-methylaniline is an organic compound characterized by a cyclobutylmethyl group attached to the nitrogen atom of a 4-fluoro-3-methylaniline structure. This compound is of interest in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry, due to its unique structural features and reactivity patterns.
Laboratory Synthesis
The synthesis of N-(cyclobutylmethyl)-4-fluoro-3-methylaniline typically involves:
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Reacting 4-fluoro-3-methylaniline with cyclobutylmethyl chloride.
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Using a base such as sodium hydride or potassium carbonate.
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Employing aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
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Conducting the reaction under reflux conditions to ensure complete conversion.
Industrial Production
In industrial settings:
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Continuous flow reactors optimize reaction conditions, improving yield and scalability.
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Advanced purification techniques like chromatography or crystallization ensure high-purity products for further applications.
Chemical Reactions
N-(cyclobutylmethyl)-4-fluoro-3-methylaniline participates in various reactions due to its functional groups:
Oxidation
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Reagents: Potassium permanganate or chromium trioxide.
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Products: Corresponding N-oxides.
Reduction
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Reagents: Hydrogen gas with palladium on carbon (Pd/C).
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Products: Reduced amines.
Substitution
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Reagents: Halogenating agents like N-bromosuccinimide (NBS).
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Products: Halogenated derivatives.
Medicinal Chemistry
The compound is explored for:
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Anti-inflammatory and analgesic properties.
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Potential activity against matrix metalloproteinases (MMPs), relevant in cancer and arthritis research.
Synthetic Chemistry
It serves as an intermediate in synthesizing more complex organic molecules, especially those requiring fluorinated aromatic systems.
Materials Science
The compound is utilized in developing advanced materials with specific electronic or optical properties due to its aromatic fluorine substitution.
Mechanism of Action
The biological activity of N-(cyclobutylmethyl)-4-fluoro-3-methylaniline often involves binding to molecular targets such as enzymes or receptors, modulating their activity. This interaction depends on the compound's structural features, including its fluorinated aromatic ring and cyclobutylmethyl substituent.
Pharmacokinetics
| Parameter | Details |
|---|---|
| Absorption | Lipophilicity enhances membrane permeability for potential bioavailability. |
| Distribution | Selective accumulation in tissues may aid targeted therapeutic applications. |
| Metabolism | Undergoes phase I and II reactions, potentially yielding active metabolites. |
| Excretion | Primarily renal excretion; nephrotoxicity monitoring is recommended. |
Comparison with Similar Compounds
| Compound Name | Key Features |
|---|---|
| N-(cyclobutylmethyl)-3,5-difluoroaniline | Two fluorine atoms enhance electron-withdrawing effects. |
| N-cyclopropylmethyl-4-fluoro-3-methylaniline | Smaller cyclopropyl group alters steric properties. |
| N-(cyclobutylmethyl)-4-chloro-3-methylaniline | Chlorine substitution affects reactivity patterns. |
Biological Activity
Preliminary studies suggest that N-(cyclobutylmethyl)-4-fluoro-3-methylaniline may exhibit:
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Anti-cancer activity by inhibiting key enzymes like MMPs.
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Anti-parasitic effects against Trypanosoma cruzi, disrupting redox balance within the parasite.
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Potential nephrotoxicity at higher doses, necessitating careful dose optimization.
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